Morantel Tartrate

Description

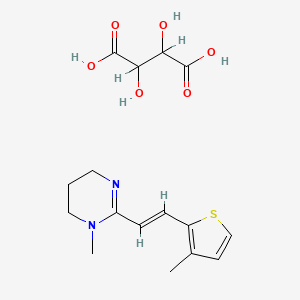

Structure

2D Structure

Properties

CAS No. |

26155-31-7 |

|---|---|

Molecular Formula |

C16H22N2O6S |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |

InChI |

InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b5-4+;/t;1-,2-/m.1/s1 |

InChI Key |

GGXQONWGCAQGNA-UUSVNAAPSA-N |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C2=NCCCN2C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

>55.6 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Paratect; Thelmesan; Banminth-II; BanminthII; Banminth II; Rumatel-88 Rumatel88; Rumatel 88; Morantel tartrate |

Origin of Product |

United States |

Foundational & Exploratory

Morantel tartrate mechanism of action on nematode acetylcholine receptors

An In-Depth Technical Guide on the Mechanism of Action of Morantel Tartrate on Nematode Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a tetrahydropyrimidine anthelmintic, exerts its primary effect by acting as a potent agonist on specific subtypes of nicotinic acetylcholine receptors (nAChRs) in nematodes. This action induces a state of spastic paralysis, leading to the expulsion of the parasite from its host. This technical guide provides a detailed examination of morantel's mechanism of action, focusing on its interaction with a novel, highly sensitive class of nAChRs composed of ACR-26 and ACR-27 subunits, which are predominantly found in parasitic species. The guide includes a summary of quantitative pharmacological data, detailed experimental protocols for receptor characterization, and visualizations of the key pathways and workflows.

Introduction

The cholinergic system of parasitic nematodes is a well-established and effective target for anthelmintic drugs.[1] Cholinergic agonists like morantel, pyrantel, and levamisole function by selectively activating ligand-gated ion channels—specifically, nicotinic acetylcholine receptors (nAChRs)—located on the body wall muscle cells of nematodes.[1][2][3] This activation leads to prolonged muscle contraction and ultimately, spastic paralysis of the worm.[1][2][4] Morantel and the structurally related compound pyrantel are particularly effective against a range of gastrointestinal nematodes.[2] Their mechanism of action, while broadly categorized as cholinergic agonism, is highly specific to certain nAChR subtypes, which differ significantly from those of their vertebrate hosts, ensuring a degree of selective toxicity.[5][6]

Core Mechanism of Action

Morantel functions as a potent agonist at nematode muscle nAChRs.[7][8][9] The binding of morantel to its receptor target initiates a cascade of events at the neuromuscular junction:

-

Receptor Binding and Channel Gating: Morantel binds to the orthosteric site on specific nAChR subtypes, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[8]

-

Ion Channel Activation: This binding event triggers a conformational change in the receptor, opening an integrated non-selective cation channel.[10]

-

Membrane Depolarization: The open channel allows for the rapid influx of cations (primarily Na⁺ and K⁺), causing a sustained depolarization of the muscle cell membrane.[6]

-

Spastic Paralysis: The persistent depolarization leads to uncontrollable and sustained muscle contraction (spastic paralysis). The paralyzed nematode is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[1][4][9]

The Morantel-Sensitive Receptor Subtype: A Novel Target

While nematodes possess a diverse array of nAChR subunit genes, research has identified a specific receptor subtype that is highly sensitive to morantel and pyrantel.[1][11][12] This receptor is of particular interest as it is found in important parasitic nematodes of livestock, such as Haemonchus contortus (a ruminant parasite) and Parascaris equorum (a horse parasite), but is notably absent in the free-living model organism Caenorhabditis elegans.[1][12][13]

Key characteristics of this morantel-sensitive receptor (Mor-R) include:

-

Subunit Composition: It is a heteropentameric receptor formed by the co-assembly of ACR-26 and ACR-27 subunits.[1][13][14] Both subunits are co-expressed in the body wall muscle cells of these parasites.[1][12]

-

Pharmacological Profile: The ACR-26/ACR-27 receptor subtype is exceptionally sensitive to morantel and pyrantel, often showing higher potency for these drugs than for the natural ligand, acetylcholine.[1] It is largely insensitive to other cholinergic agonists like levamisole and oxantel, distinguishing it from the L-type (levamisole-sensitive) and N-type (nicotine-sensitive) nAChRs.[1][13] This distinct pharmacology makes it a specific target for the tetrahydropyrimidine class of anthelmintics.

Caption: Morantel binds to and activates the ACR-26/ACR-27 nAChR, leading to paralysis.

Quantitative Data: Agonist Potency

The potency of morantel and related compounds has been quantified using heterologous expression systems. The following table summarizes the half-maximal effective concentration (EC₅₀) values for various agonists on the ACR-26/ACR-27 receptors from H. contortus and P. equorum, as determined by two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes.[1]

| Nematode Species | Receptor Subtype | Agonist | EC₅₀ (μM) |

| Haemonchus contortus | Hco-ACR-26/ACR-27 | Acetylcholine (ACh) | 80.1 ± 1.1 |

| Morantel (Mor) | 29.0 ± 1.3 | ||

| Pyrantel (Pyr) | 6.8 ± 1.3 | ||

| Parascaris equorum | Peq-ACR-26/ACR-27 | Acetylcholine (ACh) | 34.9 ± 1.1 |

| Morantel (Mor) | 0.98 ± 0.26 | ||

| Pyrantel (Pyr) | 0.32 ± 0.26 | ||

| Levamisole (Lev) | 16.7 ± 1.3 |

Data sourced from Boulin et al. (2015).[1]

This data clearly demonstrates that for the P. equorum receptor, both morantel and pyrantel are significantly more potent than the endogenous ligand, acetylcholine. For the H. contortus receptor, pyrantel is the most potent agonist, followed by morantel and then acetylcholine.[1]

Caption: Distinct nAChR subtypes are preferentially activated by different cholinergic anthelmintics.

Experimental Protocols

The characterization of morantel's action on nematode nAChRs relies on several key experimental methodologies.

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is the primary in vitro method for functionally characterizing the pharmacological properties of ion channels.

Methodology:

-

cRNA Synthesis: Full-length coding sequences for the nAChR subunits of interest (e.g., Hco-acr-26 and Hco-acr-27) and required ancillary factor proteins (e.g., ric-3.1, unc-50, unc-74) are cloned. Capped RNAs (cRNAs) are synthesized in vitro from linearized plasmid DNA templates.[1]

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. A precise volume of the cRNA mixture (e.g., containing cRNAs for ACR-26, ACR-27, and ancillary factors) is microinjected into the oocyte cytoplasm.[15]

-

Incubation and Receptor Expression: The injected oocytes are incubated for 2-5 days in a buffered solution to allow for the translation of cRNAs and the assembly and insertion of functional nAChR channels into the oocyte membrane.[15]

-

Electrophysiological Recording (TEVC):

-

An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, clamping the voltage at a set holding potential (e.g., -80 mV).

-

Test solutions containing known concentrations of agonists (e.g., morantel, ACh) are perfused over the oocyte.

-

The binding of the agonist opens the nAChR channels, causing an inward ion current that is measured by the voltage-clamp amplifier.

-

By applying a range of agonist concentrations, a dose-response curve can be generated to determine the EC₅₀ and other pharmacological parameters.[1]

-

Caption: Workflow for characterizing nematode nAChRs using the Xenopus oocyte expression system.

In Vivo Motility Assays Using Transgenic C. elegans

To confirm that the effects observed in vitro translate to a whole-organism response, transgenic C. elegans are used.

Methodology:

-

Generation of Transgenic Worms: The free-living nematode C. elegans, which lacks the acr-26 and acr-27 genes, is genetically transformed to express these parasitic nematode genes (e.g., Hco-acr-26 and Hco-acr-27).[1] Expression is typically driven by a muscle-specific promoter.

-

Drug Exposure: Synchronized populations of adult transgenic worms and wild-type (non-transgenic) control worms are placed in multi-well plates containing liquid media.

-

Motility Measurement (Thrashing Assay): Morantel is added to the wells at various concentrations. The motility of the worms is recorded over time, often by counting the number of "thrashes" (one complete sinusoidal body bend) per minute.[1][3]

-

Data Analysis: The reduction in motility of the transgenic worms compared to wild-type worms at a given morantel concentration demonstrates that the expressed parasitic receptors confer increased sensitivity to the drug.[1] This assay validates the role of the specific receptor subtype in the whole-animal paralytic effect.

Conclusion

This compound's mechanism of action is centered on its potent agonism of a specific, novel class of nematode nAChRs composed of ACR-26 and ACR-27 subunits. By binding to and activating these receptors on body wall muscle cells, morantel induces a sustained influx of cations, leading to membrane depolarization and irreversible spastic paralysis. The high sensitivity of this receptor subtype to morantel, coupled with its prevalence in key parasitic species and absence in model organisms like C. elegans, underscores its importance as a selective and highly effective anthelmintic target. The combination of electrophysiological and in vivo transgenic assays provides a robust framework for dissecting this mechanism and for screening new compounds aimed at this critical parasitic vulnerability.

References

- 1. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Actions of potent cholinergic anthelmintics (morantel, pyrantel and levamisole) on an identified insect neurone reveal pharmacological differences between nematode and insect acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morantel Allosterically Enhances Channel Gating of Neuronal Nicotinic Acetylcholine α3β2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morantel citrate | 69525-81-1 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Morantel Tartrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for morantel tartrate, a potent anthelmintic agent. This document is intended to serve as a valuable resource for researchers in parasitology, medicinal chemistry, and drug development.

Introduction

Morantel, a tetrahydropyrimidine derivative, is a broad-spectrum anthelmintic agent effective against a variety of gastrointestinal nematodes.[1] It is the 3-methyl thiophene analog of pyrantel.[1] this compound is the tartrate salt of morantel and is the commonly used form in veterinary medicine.[2] Its mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion of the parasites from the host.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the morantel base, (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine, followed by salt formation with L-(+)-tartaric acid.

Synthesis of Morantel Base

The synthesis of the morantel base involves a condensation reaction between 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine and 3-methyl-2-thiophenecarboxaldehyde. The following diagram illustrates the synthetic workflow.

Synthesis of the Morantel Base.

Experimental Protocol: Synthesis of (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine (Morantel Base)

-

Materials:

-

1,2-dimethyl-1,4,5,6-tetrahydropyrimidine

-

3-methyl-2-thiophenecarboxaldehyde

-

An appropriate solvent (e.g., toluene, xylene)

-

A suitable catalyst (e.g., a strong base like sodium methoxide or a Lewis acid)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine and 3-methyl-2-thiophenecarboxaldehyde in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude morantel base can be purified by techniques such as distillation under reduced pressure or column chromatography to yield the desired (E)-isomer.

-

Formation of this compound

The purified morantel base is then reacted with L-(+)-tartaric acid to form the tartrate salt.

Formation of this compound Salt.

Experimental Protocol: Preparation of this compound

-

Materials:

-

Purified morantel base

-

L-(+)-tartaric acid

-

A suitable solvent for crystallization (e.g., ethanol, isopropanol)

-

-

Procedure:

-

Dissolve the purified morantel base in the chosen solvent with gentle heating.

-

In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, also with gentle heating.

-

Add the tartaric acid solution to the morantel base solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield.

-

Collect the precipitated this compound crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₂₂N₂O₆S |

| Molecular Weight | 370.42 g/mol |

| CAS Number | 26155-31-7 |

| Appearance | A yellow, crystalline powder |

| Melting Point | 167 to 172 °C[4] |

| Solubility | Soluble in water and methanol.[5] Soluble in DMSO (67 mg/mL).[6] |

| pKa | Experimental pKa value is not readily available in public literature. Based on the structure, the tetrahydropyrimidine moiety is basic. The pH of a solution is between 2.8 and 3.2.[4] |

| Stability | Store in well-closed, light-resistant containers.[4] Sensitive to light. Forced degradation studies would be necessary to fully characterize its stability under various stress conditions (acid, base, oxidation, heat, light). |

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

Method for the determination of this compound as per USP. [4]

-

Mobile Phase: Mix 3.5 mL of triethylamine and 850 mL of water. Adjust the pH to 2.5 with phosphoric acid. Add 50 mL of tetrahydrofuran and 100 mL of methanol, and mix.

-

Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).

-

Detector: UV at 226 nm.

-

Flow Rate: Approximately 0.75 mL per minute.

-

Injection Volume: About 20 µL.

-

Standard Solution Preparation: Dissolve an accurately weighed quantity of USP this compound RS in the Mobile Phase to obtain a solution with a known concentration of about 0.5 mg per mL.

-

Sample Preparation: Prepare a solution of the test sample in the Mobile Phase to obtain an expected this compound concentration of about 0.5 mg per mL.

-

Procedure: Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph, record the chromatograms, and measure the responses for the major peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR Spectroscopy

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents due to the solubility of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

General Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Sample Introduction: The sample can be introduced via direct infusion or through an HPLC system for LC-MS analysis.

-

Ionization Mode: Positive ion mode is typically used for the analysis of morantel, as the tetrahydropyrimidine nitrogen is readily protonated.

-

Mass Analysis:

-

Acquire full scan mass spectra to determine the accurate mass of the protonated molecule ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. The fragmentation can be induced by collision-induced dissociation (CID).

-

-

Data Analysis: The accurate mass measurement can be used to confirm the elemental composition. The fragmentation pattern provides structural information that can be used for identification and to study degradation products.

Mechanism of Action and Signaling Pathway

Morantel acts as a potent agonist on the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[3] Specifically, it targets a novel class of nAChRs composed of the ACR-26 and ACR-27 subunits.[7] The binding of morantel to these receptors leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes a sustained depolarization of the muscle cell membrane, leading to spastic paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

Signaling Pathway of Morantel Action.

This guide provides a foundational understanding of the synthesis and chemical properties of this compound for research purposes. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific experimental needs and available instrumentation.

References

- 1. Action potentials drive body wall muscle contractions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Oscillatory Ca2+ Signaling in the Isolated Caenorhabditis elegans Intestine: Role of the Inositol-1,4,5-trisphosphate Receptor and Phospholipases C β and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound | Parasite | TargetMol [targetmol.com]

- 7. GSRS [precision.fda.gov]

In-Vitro Activity of Morantel Tartrate Against Haemonchus contortus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro activity of morantel tartrate against Haemonchus contortus, a pathogenic gastrointestinal nematode of significant concern in small ruminants. The document consolidates available quantitative data on the efficacy of this compound, details established experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers engaged in anthelmintic drug discovery and development, facilitating a deeper understanding of this compound's properties and its application in parasitology research.

Introduction

Haemonchus contortus is a blood-feeding nematode that parasitizes the abomasum of sheep, goats, and other ruminants, leading to significant economic losses in the livestock industry worldwide. Control of haemonchosis has traditionally relied on the use of chemical anthelmintics. This compound, a tetrahydropyrimidine derivative, is an anthelmintic agent that has been utilized for the control of gastrointestinal nematodes. Understanding its in-vitro activity is crucial for optimizing its use, managing anthelmintic resistance, and discovering new therapeutic agents. This guide focuses on the in-vitro efficacy of this compound against various life stages of H. contortus, the methodologies to assess this activity, and the underlying molecular mechanism of action.

Quantitative In-Vitro Efficacy of this compound

The in-vitro activity of this compound against H. contortus has been evaluated using various assays targeting different life stages of the parasite. While extensive and standardized quantitative data in the form of IC50 and LC50 values are not abundantly available in recent literature, existing studies provide valuable insights into its efficacy.

One study evaluated the activity of several anthelmintic compounds against the third-stage larvae (L3) of H. contortus and found that morantel was active at a concentration of 100 micrograms per cubic centimeter (µg/cm³) or less[1]. This indicates a potent effect on the motility and viability of the infective larval stage.

For comparative context, it is important to note that the potency of anthelmintics can vary significantly between different life stages of the parasite. For instance, in-vitro assays have shown that the adult stage of H. contortus can be more sensitive to some anthelmintics compared to the larval stages.

Table 1: Summary of In-Vitro Activity of this compound against Haemonchus contortus

| Life Stage | Assay Type | Parameter | Concentration | Reference |

| Third-Stage Larvae (L3) | Motility/Viability Assay | Active Concentration | ≤ 100 µg/cm³ | [1] |

Experimental Protocols for In-Vitro Assays

Standardized in-vitro assays are essential for the reproducible evaluation of anthelmintic compounds. The following are detailed methodologies for key experiments used to assess the efficacy of drugs like this compound against H. contortus.

Egg Hatch Assay (EHA)

The Egg Hatch Assay is used to determine the ovicidal activity of a compound by assessing its ability to inhibit the hatching of nematode eggs.

Methodology:

-

Egg Collection: H. contortus eggs are recovered from the feces of infected donor animals. Feces are homogenized in a saturated salt solution (e.g., sodium chloride) and sieved to remove large debris. The eggs are then collected by flotation and washed multiple times with water to remove the salt.

-

Assay Setup: A suspension of approximately 100-150 eggs in 200 µL of water or a suitable buffer is added to each well of a 96-well microtiter plate.

-

Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO, followed by serial dilution in water) to achieve the desired test concentrations. A small volume of the drug solution is added to each well. Control wells containing only the solvent and no drug are included.

-

Incubation: The plates are incubated at 25-27°C for 48 hours to allow for egg hatching in the control wells.

-

Assessment: After incubation, a drop of Lugol's iodine is added to each well to stop further development and stain the unhatched eggs and larvae. The number of hatched larvae and unhatched eggs is counted under a microscope.

-

Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of egg hatching) can then be determined using probit or logit analysis.

Larval Development Test (LDT)

The Larval Development Test assesses the effect of a compound on the development of larvae from the first stage (L1) to the infective third stage (L3).

Methodology:

-

Egg Hatching: H. contortus eggs are hatched in water at 25-27°C over 24 hours to obtain L1 larvae.

-

Assay Setup: Approximately 100 L1 larvae are placed in each well of a 96-well plate containing a nutrient medium (e.g., a solution containing yeast extract or other nutrients to support larval growth).

-

Compound Addition: this compound solutions of varying concentrations are added to the wells.

-

Incubation: The plates are incubated at 25-27°C for 6-7 days to allow for the development of L1 larvae to the L3 stage in the control wells.

-

Assessment: After incubation, the development of larvae in each well is assessed. The number of L1, L2, and L3 larvae are counted. The test is considered valid if the majority of larvae in the control wells have developed to the L3 stage.

-

Data Analysis: The percentage of larval development inhibition is calculated for each drug concentration. The LC50 value (the concentration that is lethal to 50% of the developing larvae) is determined.

Adult Worm Motility Assay

This assay directly measures the effect of a compound on the motility of adult H. contortus worms.

Methodology:

-

Worm Collection: Adult H. contortus are collected from the abomasum of freshly euthanized, experimentally infected animals. The worms are washed in a physiological saline solution to remove any host debris.

-

Assay Setup: A small number of adult worms (e.g., 5-10) are placed in a petri dish or a well of a multi-well plate containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics to prevent bacterial growth.

-

Compound Addition: this compound is added to the medium to achieve the desired concentrations.

-

Incubation: The worms are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Motility Assessment: The motility of the worms is observed at various time points (e.g., 1, 3, 6, 24 hours) under a microscope. Motility can be scored on a scale (e.g., from 0 = no movement to 5 = vigorous movement) or assessed as the percentage of motile worms.

-

Data Analysis: The effect of the compound on motility is compared to the control group. The concentration of the drug that causes paralysis or death in 50% of the worms (IC50 or LC50) can be calculated.

Mechanism of Action and Signaling Pathway

Morantel, along with pyrantel, belongs to the tetrahydropyrimidine class of anthelmintics. These compounds act as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs) in nematodes[2][3].

Signaling Pathway of this compound

The primary target of morantel is the nicotinic acetylcholine receptor located on the somatic muscle cells of nematodes[4]. The binding of morantel to these receptors mimics the action of the neurotransmitter acetylcholine (ACh), but with a more sustained effect. This leads to the following cascade of events:

-

Receptor Binding: Morantel binds to the agonist site on the pentameric nAChR ion channel.

-

Channel Opening: This binding induces a conformational change in the receptor, causing the ion channel to open.

-

Cation Influx: The open channel allows for a rapid and sustained influx of cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), into the muscle cell.

-

Depolarization: The influx of positive ions leads to a prolonged depolarization of the muscle cell membrane.

-

Spastic Paralysis: This persistent depolarization results in irreversible muscle contraction, leading to a state of spastic paralysis in the worm.

-

Expulsion: The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is consequently expelled.

The selectivity of morantel for nematode nAChRs over those of the host is a key factor in its therapeutic efficacy and safety margin.

References

- 1. In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Journey of Morantel Tartrate in Ruminants: A Deep Dive into its Pharmacokinetics and Metabolism

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic fate of morantel tartrate in ruminant species. The information presented herein is crucial for optimizing dosing strategies, ensuring efficacy, and meeting regulatory standards for this widely used anthelmintic.

Morantel, a member of the tetrahydropyrimidine class of anthelmintics, is primarily administered to ruminants as this compound. Its efficacy is largely confined to the gastrointestinal tract, a characteristic directly linked to its pharmacokinetic properties. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion in cattle, sheep, and goats, offering a detailed look at its behavior within the ruminant system.

Pharmacokinetic Profile: A Story of Low Systemic Availability

A defining characteristic of this compound in ruminants is its exceedingly poor absorption from the gastrointestinal tract into the systemic circulation.[1][2][3] Following oral administration, plasma concentrations of morantel are often undetectable.[1][4] This low systemic bioavailability is a key factor in its safety profile and its mechanism of action, which is concentrated on parasitic nematodes residing in the gut.

Quantitative Data on this compound Distribution

Due to the limited systemic absorption, pharmacokinetic parameters such as Cmax, Tmax, and AUC in plasma are generally not quantifiable or reported in the literature for ruminants. Instead, research has focused on the concentrations of morantel within the gastrointestinal tract and its excretion.

Table 1: Morantel Concentrations in the Gastrointestinal Tract and Feces of Cattle after Administration of a Sustained-Release Bolus [4]

| Compartment | Cmax (µg/g or µg/mL) | Tmax (Days) | AUC (µg·day/g or µg·day/mL) |

| Rumen Fluid | Not explicitly stated | 1 | Not explicitly stated |

| Abomasal Fluid | Not explicitly stated | 1 | Not explicitly stated |

| Ileal Fluid | Not explicitly stated | 1 | Not explicitly stated |

| Feces | Significantly higher than other compartments | 1 | Significantly higher than other compartments |

Note: The study did not provide specific numerical values for Cmax and AUC in the different GI compartments but stated they were significantly higher in feces. The peak concentration (Cmax) in all measured compartments was reached at day 1 post-administration.

Table 2: Excretion of this compound in Ruminants

| Species | Dose | Route of Administration | Percentage of Dose in Urine (within 96 hours) | Percentage of Dose in Feces (within 96 hours) | Form in Feces |

| Cattle | 6 mg morantel base/kg bw | Oral | ~17% (as polar metabolites) | >70% | Unchanged parent molecule[1] |

| Sheep | 5-6 mg morantel base/kg bw (as citrate) | Oral | 18% | 67% | Unmetabolised morantel |

Experimental Protocols: Unveiling the Pharmacokinetic Fate

The understanding of this compound's pharmacokinetics in ruminants is built upon a variety of experimental designs. Below are synthesized methodologies based on cited literature.

In Vivo Pharmacokinetic Study in Cattle

A key experimental approach to characterize the distribution of morantel in the gastrointestinal tract of cattle involved the use of surgically modified animals.[4]

-

Animal Model: Holstein calves (125-150 kg) were surgically fitted with permanent indwelling fistulae in the rumen, abomasum, and terminal ileum.[4]

-

Drug Administration: A sustained-release trilaminate bolus containing this compound was administered intraruminally.[4]

-

Sample Collection: Samples of jugular blood, feces, and fluids from the rumen, abomasum, and ileum were collected at predetermined time points (e.g., days -3, 1, 4, 7, 10, 14, and weekly up to 98 days) post-administration.[4]

-

Analytical Method: this compound concentrations in the collected samples were quantified using High-Pressure Liquid Chromatography (HPLC) following appropriate extraction and clean-up procedures.[4]

References

- 1. Pharmacodynamics, pharmacokinetics and faecal persistence of morantel in cattle and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. This compound release from a long-acting intraruminal device in cattle: pharmacokinetics and gastrointestinal distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Development, and Mechanism of Tetrahydropyrimidine Anthelmintics: A Technical Guide on Morantel

Abstract

The tetrahydropyrimidine class of anthelmintics, which includes the notable compound morantel, has been a significant component of veterinary medicine for the control of gastrointestinal nematodes. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of morantel. It details the structure-activity relationships within the tetrahydropyrimidine family, presents quantitative efficacy and pharmacokinetic data, and outlines the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary parasitology and medicinal chemistry.

Introduction

Helminth infections in livestock pose a significant threat to animal health and agricultural productivity worldwide. The discovery of broad-spectrum anthelmintics has been crucial in managing these parasitic diseases. The tetrahydropyrimidines, a class of synthetic anthelmintics, emerged from extensive screening programs and have proven effective against a range of gastrointestinal roundworms. Morantel, a methyl analogue of pyrantel, is a key member of this class, primarily used in ruminants.[1] This guide will focus on the core scientific and technical aspects of morantel's journey from discovery to its application as a veterinary drug.

Discovery and Synthesis

The discovery of the tetrahydropyrimidine anthelmintics was the result of in vivo screening programs conducted by Pfizer scientists in the late 1950s.[2] These efforts led to the identification of pyrantel and its subsequent analogue, morantel.

Chemical Synthesis

The synthesis of morantel, chemically known as (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine, involves a multi-step process. While specific proprietary details of industrial synthesis may vary, a general synthetic pathway can be outlined based on related compounds and patent literature. A common approach involves the condensation of a thiophene-derived aldehyde with a substituted tetrahydropyrimidine precursor.

Experimental Protocol: General Synthesis of a Tetrahydropyrimidine Core

A general method for creating the tetrahydropyrimidine ring, as described for related compounds, involves the Biginelli reaction or a variation thereof. The synthesis of morantel specifically involves the condensation of 3-methyl-2-thenaldehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine.

-

Step 1: Synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. This intermediate can be prepared by the cyclization of N-methyl-1,3-diaminopropane with an appropriate reagent such as a carboxylic acid or its derivative under dehydrating conditions.

-

Step 2: Condensation Reaction. 3-methyl-2-thenaldehyde is reacted with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine in an appropriate solvent (e.g., toluene or xylene) with a catalyst (e.g., p-toluenesulfonic acid) and azeotropic removal of water to drive the reaction towards the formation of the vinyl-linked product, morantel.

-

Step 3: Salt Formation. The resulting morantel base is then typically converted to its tartrate salt to improve its stability and solubility for formulation. This is achieved by reacting the base with tartaric acid in a suitable solvent, followed by crystallization.

Note: A detailed, step-by-step industrial synthesis protocol for morantel is not publicly available.

Mechanism of Action

Morantel exerts its anthelmintic effect by acting as a selective agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[3][4] This mode of action leads to spastic paralysis of the worms, causing them to be expelled from the host's gastrointestinal tract.

Neuromuscular Signaling Pathway

In nematodes, acetylcholine (ACh) is a key excitatory neurotransmitter at the neuromuscular junction. The binding of ACh to postsynaptic nAChRs on muscle cells leads to the opening of these ligand-gated ion channels, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the muscle cell membrane, leading to muscle contraction. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh.

Morantel mimics the action of ACh but is a more potent agonist at the nematode nAChR and is not readily hydrolyzed by AChE.[5] This leads to prolonged activation of the nAChRs, resulting in a persistent state of muscle depolarization and contraction, which manifests as spastic paralysis. The selectivity of morantel for nematode nAChRs over those of the mammalian host contributes to its favorable safety profile.[5]

Structure-Activity Relationship (SAR)

The anthelmintic activity of the tetrahydropyrimidine class is influenced by the nature of the substituents on the pyrimidine and thiophene rings. Morantel (a methyl-substituted thiophene) and its close analogues, pyrantel (unsubstituted thiophene) and oxantel (a phenol derivative of pyrantel), exhibit different potencies and spectra of activity.

-

Thiophene Ring Substitution: The methyl group on the thiophene ring of morantel, as compared to the unsubstituted thiophene of pyrantel, subtly modifies its anthelmintic properties.

-

Aromatic Group: The replacement of the thiophene ring with a meta-aminophenol group, as in oxantel, results in a compound with greater activity against whipworms (Trichuris spp.), while pyrantel and morantel are more effective against roundworms and hookworms.[2]

-

Tetrahydropyrimidine Ring: The N-methyl tetrahydropyrimidine core is essential for activity, acting as a cyclic amidine that correctly presents the molecule to the nicotinic receptor.

These structural differences highlight the importance of the electronic and steric properties of the molecule in its interaction with the target nAChR subtypes, which vary between different nematode species.

Quantitative Data

In Vivo Efficacy

Morantel tartrate has demonstrated high efficacy against a variety of mature gastrointestinal nematodes in cattle and goats. The data presented below is a summary from controlled studies.

Table 1: In Vivo Efficacy of this compound in Cattle

| Nematode Species | Dose (mg/kg) | Efficacy (%) | Reference |

| Haemonchus placei | 7.5 - 15 | 99 - 100 | [6] |

| Ostertagia ostertagi | 7.5 - 15 | 77 - 97 | [6] |

| Trichostrongylus axei | 7.5 - 15 | 77 - 100 | [6] |

| Cooperia spp. | 7.5 - 15 | 99 - 100 | [6] |

| Oesophagostomum radiatum | 7.5 - 15 | 99 - 100 | [6] |

| Cooperia oncophora | 10 | Highly Effective | [2] |

Table 2: In Vivo Efficacy of Morantel Citrate in Sheep (against Benzimidazole-Resistant Strains)

| Nematode Species | Stage | Efficacy (%) | Reference |

| Cooperia curticei | Adult | 100 | [7] |

| Cooperia curticei | 7-day-old | 100 | [7] |

| Haemonchus contortus | Adult | 95.1 | [7] |

| Haemonchus contortus | 7-day-old | 69.8 | [7] |

| Ostertagia circumcincta | Adult | 100 | [7] |

| Ostertagia circumcincta | 7-day-old | 82 | [7] |

Note: Specific IC50 and ED50 values for morantel are not widely reported in publicly available literature.

Pharmacokinetics

Morantel is characterized by its poor absorption from the gastrointestinal tract of ruminants. This property is advantageous as it maintains high concentrations of the drug at the site of infection.

Table 3: Pharmacokinetic Parameters of Morantel in Ruminants

| Parameter | Value | Species | Notes | Reference |

| Plasma Concentration | Not Detected (<0.05 µg/mL) | Cattle, Goats | Following oral administration of 10 mg/kg this compound. | [2] |

| Milk Concentration | Not Detected | Lactating Goats | One animal showed a transient low level (0.092 µg/mL) at 8 hours post-administration. | [2] |

| Fecal Concentration | 96 ± 4.5 µg/g (dry weight) | Calf | 24 hours after treatment with 10 mg/kg this compound. | [2] |

| Excretion | Mainly in feces as unchanged parent compound | Cattle | Due to negligible absorption. | [1] |

Experimental Protocols

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic in a clinical setting.

-

Objective: To determine the percentage reduction in nematode egg output (eggs per gram of feces) after treatment with an anthelmintic.

-

Procedure:

-

Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections. Animals should not have been treated with an anthelmintic for at least 8 weeks.

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

-

Treatment: Administer this compound at the recommended dose (e.g., 10 mg/kg body weight). A control group of untreated animals should be maintained.

-

Post-treatment Sampling (Day 10-14): Collect a second set of individual fecal samples from the same animals 10 to 14 days after treatment.

-

Fecal Egg Count: Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique such as the modified McMaster method.

-

Calculation of Efficacy: The percentage fecal egg count reduction (%FECR) is calculated using the following formula: %FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

-

-

Interpretation: An efficacy of >95% is generally considered effective. Lower values may indicate the presence of anthelmintic resistance.

In Vitro Screening: Larval Motility Assay

This assay is used to assess the direct effect of a compound on the viability of nematode larvae.

-

Objective: To determine the concentration of morantel that inhibits the motility of nematode larvae (e.g., L3 stage).

-

Procedure:

-

Larval Preparation: Obtain third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus) from fecal cultures.

-

Assay Setup: In a multi-well plate, dispense a known number of larvae (e.g., 50-100) into each well containing culture medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include positive (a known effective anthelmintic) and negative (vehicle only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).

-

Motility Assessment: Observe the motility of the larvae under a microscope. Larvae are considered non-motile or dead if they do not move upon gentle probing or thermal stimulation.

-

Data Analysis: Calculate the percentage of non-motile larvae at each drug concentration. Determine the IC50 value (the concentration that inhibits 50% of the larvae).

-

Conclusion

Morantel remains a relevant and effective anthelmintic for the control of gastrointestinal nematodes in livestock, particularly in ruminants. Its discovery through systematic screening and subsequent development has provided a valuable tool for veterinary medicine. The mechanism of action, centered on the agonism of nematode-specific nicotinic acetylcholine receptors, provides a clear rationale for its efficacy and selective toxicity. The poor systemic absorption of morantel is a key pharmacokinetic feature that enhances its efficacy within the gastrointestinal tract. While the emergence of anthelmintic resistance is a continuing concern for all drug classes, a thorough understanding of the pharmacology and appropriate use of compounds like morantel is essential for sustainable parasite control strategies. Future research may focus on overcoming resistance mechanisms and exploring novel derivatives within the tetrahydropyrimidine class.

References

- 1. This compound | Parasite | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. wjarr.com [wjarr.com]

- 4. US3657267A - Benzimidazole carbamates - Google Patents [patents.google.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activity of morantel citrate against strains of benzimidazole-resistant nematodes of sheep in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonistic and Antagonistic Effects of Morantel Tartrate on Neuromuscular Transmission in Ascarids: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of morantel tartrate on the neuromuscular transmission in ascarids, a topic of significant interest to researchers, scientists, and professionals in drug development. Morantel, a tetrahydropyrimidine anthelmintic, is a potent nicotinic agonist that induces spastic paralysis in parasitic nematodes. This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action

This compound primarily acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of ascarids.[1][2] This interaction mimics the effect of the natural neurotransmitter, acetylcholine (ACh), but with greater potency and persistence. The binding of morantel to these receptors opens non-selective cation channels, leading to a sustained depolarization of the muscle membrane and an increase in input conductance.[3][4] This prolonged depolarization results in muscle hypercontraction and ultimately, spastic paralysis of the worm, leading to its expulsion from the host.[5]

Interestingly, at higher concentrations (greater than 10μM), morantel can also exhibit non-competitive antagonistic properties, blocking the response to acetylcholine.[3] This dual action underscores the complex pharmacology of this anthelmintic. The blocking action of morantel has been observed to be voltage-sensitive, with its inhibitory effects being more pronounced at more negative membrane potentials.[6]

The nAChRs in ascarids are diverse, with different subunit compositions leading to pharmacological subtypes. Morantel's efficacy can be influenced by the relative expression levels of these subunits.[3][5] For instance, studies on reconstituted receptors in Xenopus oocytes have shown that varying the ratio of Asu-unc-38 and Asu-unc-29 subunits can create nAChRs with distinct sensitivities to different cholinergic anthelmintics.[3][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the potency and effects of this compound and other cholinergic agonists on ascarid neuromuscular preparations.

Table 1: Relative Potency of Cholinergic Agonists on Ascaris suum Muscle Cells

| Agonist | Relative Potency | Reference |

| Morantel | 100 | [3] |

| Pyrantel | 100 | [3] |

| Levamisole | 50 | [3] |

| Acetylcholine | 1 | [3] |

Table 2: Electrophysiological Effects of Morantel on Ascaris suum Muscle Cells

| Parameter | Effect of Morantel | Reference |

| Membrane Potential | Depolarization | [3][4] |

| Input Conductance | Increase | [3] |

| Reversal Potential | Approx. +10mV | [3] |

Table 3: Antagonistic Effect of Morantel on Acetylcholine Response in Ascaris suum nAChRs

| Morantel Concentration | Effect | Reference |

| >10μM | Antagonism of ACh response | [3] |

| 3μM | Voltage-sensitive block | [6] |

Experimental Protocols

Ascaris suum Nerve-Muscle Flap Preparation for Isometric Contraction Recording

This protocol is adapted from methodologies described in studies investigating the effects of anthelmintics on nematode muscle contractions.

Objective: To measure the contractile response of Ascaris suum somatic muscle to this compound and other compounds.

Materials:

-

Adult Ascaris suum worms

-

Locke's solution (composition can vary, a typical solution contains: 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 5 mM HEPES, pH 7.4)

-

Dissection dish with a wax base

-

Fine dissection scissors and forceps

-

Insect pins

-

Isometric force transducer

-

Data acquisition system

-

Organ bath with aeration

Procedure:

-

Obtain adult Ascaris suum from a local abattoir and maintain them in warm Locke's solution.

-

Pin a single worm, ventral side up, in a dissection dish filled with Locke's solution.

-

Make a longitudinal incision along the length of the worm to expose the internal organs.

-

Carefully remove the viscera to expose the somatic muscle quadrants.

-

Excise a muscle flap of approximately 1 cm in length from the anterior portion of the worm.

-

Mount the muscle flap in an organ bath containing aerated Locke's solution maintained at 37°C. One end of the muscle strip is attached to a fixed point, and the other to an isometric force transducer.

-

Allow the preparation to equilibrate for at least 30 minutes under a resting tension of 1-1.5 g.

-

Record baseline contractile activity.

-

Add this compound and other test compounds to the organ bath in a cumulative or non-cumulative manner, recording the changes in muscle tension.

-

At the end of the experiment, wash out the drugs and record the return to baseline.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is for the heterologous expression and functional characterization of ascarid nAChR subunits.

Objective: To study the electrophysiological properties of specific ascarid nAChR subtypes and their interaction with this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the ascarid nAChR subunits of interest (e.g., Asu-unc-29, Asu-unc-38)

-

Nuclease-free water

-

Microinjection system

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Glass microelectrodes (for voltage and current)

-

3 M KCl solution for filling electrodes

-

Recording chamber

-

Perfusion system

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

Procedure:

-

Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

Inject the oocytes with the cRNA encoding the desired nAChR subunits. The ratio of injected cRNAs can be varied to study receptor stoichiometry.[3][7]

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply agonists (e.g., acetylcholine, morantel) via the perfusion system and record the resulting inward currents.

-

To study antagonism, co-apply morantel with acetylcholine and measure the inhibition of the acetylcholine-induced current.

-

Construct dose-response curves to determine EC₅₀ and IC₅₀ values.

Visualizations

Caption: Neuromuscular signaling at the ascarid junction and the action of morantel.

Caption: Workflow for isometric muscle contraction assay.

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes.

References

- 1. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening of Morantel Tartrate Efficacy on Gastrointestinal Nematodes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel tartrate is a broad-spectrum anthelmintic agent belonging to the tetrahydropyrimidine class of compounds. It is widely utilized in veterinary medicine for the control and treatment of parasitic infections caused by gastrointestinal (GI) nematodes in livestock such as cattle, sheep, and goats.[1][2][3] The persistent threat of anthelmintic resistance necessitates robust and standardized screening protocols to evaluate the efficacy of compounds like this compound and to monitor the susceptibility of nematode populations.[2] This guide provides a comprehensive overview of the core methodologies for the initial efficacy screening of this compound, its mechanism of action, and the presentation of key quantitative data.

Mechanism of Action

This compound functions as a potent cholinergic agonist, selectively targeting the nicotinic acetylcholine receptors (nAChRs) in nematodes.[4][5] Its primary mode of action involves the following steps:

-

Receptor Binding: Morantel binds to nAChRs located on the muscle cells of the nematode.[4]

-

Channel Activation: This binding action opens non-selective cation channels, leading to an influx of ions.

-

Depolarization: The ion influx causes prolonged depolarization of the muscle cell membrane.

-

Spastic Paralysis: Continuous muscle contraction results in the spastic paralysis of the worm.[6][7]

This neuromuscular blockade prevents the nematode from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.[6][7]

References

- 1. Morantel - Wikipedia [en.wikipedia.org]

- 2. Rumatel® 88 (this compound) TYPE A MEDICATED ARTICLE [dailymed.nlm.nih.gov]

- 3. store.alltech.com [store.alltech.com]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thriftyhomesteader.com [thriftyhomesteader.com]

- 7. pahc.com [pahc.com]

Morantel Tartrate: A Technical Guide to its Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel tartrate is a broad-spectrum anthelmintic agent belonging to the tetrahydropyrimidine class of compounds. It is widely used in veterinary medicine to treat and control gastrointestinal nematode infections in livestock. An in-depth understanding of its chemical structure and stability is paramount for the development of stable, safe, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical characteristics of this compound, its known and potential degradation pathways, and general methodologies for its stability assessment.

Chemical Structure

This compound is the tartrate salt of morantel. The active moiety, morantel, has the chemical formula C₁₂H₁₆N₂S. The full chemical name for this compound is (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine tartrate (1:1).

Key Structural Features:

-

Tetrahydropyrimidine Ring: A core heterocyclic structure essential for its biological activity.

-

Thiophene Ring: A five-membered aromatic ring containing a sulfur atom, substituted with a methyl group.

-

Ethenyl Bridge: A double bond connecting the pyrimidine and thiophene rings. This bridge is the basis for geometric isomerism.

-

Tartrate Salt: The tartaric acid salt form enhances the solubility and stability of the morantel base.

Isomerism

This compound exhibits both geometric and structural isomerism, which can impact its biological activity and impurity profile.

-

(E)/(Z) Isomerism: Due to the ethenyl bridge, morantel can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is the therapeutically active form. The conversion from the (E)-isomer to the less active (Z)-isomer can be a potential degradation pathway.

-

Structural Isomerism: A known impurity is the 4-methylthienyl isomer, where the methyl group is at the 4-position of the thiophene ring instead of the 3-position.

The chemical structures of morantel and its tartrate salt are presented in the table below.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Morantel | [Insert 2D structure of Morantel base here] | C₁₂H₁₆N₂S | 220.34 |

| This compound | [Insert 2D structure of this compound here] | C₁₆H₂₂N₂O₆S | 370.42 |

Chemical Stability and Degradation Pathways

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. While comprehensive forced degradation studies on this compound are not extensively available in the public domain, existing literature and the chemical nature of the molecule suggest several potential degradation pathways.

Identified and Potential Degradation Products

A liquid chromatographic method developed for the determination of this compound in cattle feed has identified two potential degradation products[1]:

-

cis-Isomer of this compound: This is the (Z)-isomer, which is geometrically isomeric to the active (E)-isomer.

-

N-(3-methylaminopropyl)-trans-3-(3-methyl-2-thienyl)acrylamide: This compound suggests a hydrolytic cleavage of the tetrahydropyrimidine ring.

Furthermore, a study on the determination of the 4-methylthienyl isomer involved a controlled oxidative degradation, indicating that the ethenyl bridge is susceptible to oxidation[2].

Based on these findings and the functional groups present in the this compound molecule, the following degradation pathways can be postulated:

Caption: Postulated degradation pathways of this compound.

Experimental Protocols for Stability Assessment

General Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies of this compound.

Acidic and Basic Hydrolysis

-

Objective: To assess the stability of this compound in acidic and basic conditions.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

For acid hydrolysis, add an equal volume of a strong acid (e.g., 0.1 M to 1 M hydrochloric acid) to the stock solution.

-

For basic hydrolysis, add an equal volume of a strong base (e.g., 0.1 M to 1 M sodium hydroxide) to the stock solution.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Methodology:

-

Prepare a stock solution of this compound.

-

Add an oxidizing agent, typically hydrogen peroxide (e.g., 3% to 30% v/v).

-

Store the solution at room temperature, protected from light, for a defined period.

-

Withdraw samples at various time intervals.

-

Analyze the samples by a stability-indicating HPLC method.

-

Thermal Degradation

-

Objective: To determine the effect of high temperature on the solid-state stability of this compound.

-

Methodology:

-

Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

-

Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a specified duration.

-

At selected time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

-

Analyze the resulting solution using a stability-indicating HPLC method.

-

Photolytic Degradation

-

Objective: To assess the stability of this compound upon exposure to light.

-

Methodology:

-

Expose solid this compound and a solution of the drug to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the specified exposure period, prepare solutions of the exposed and control samples.

-

Analyze the solutions using a stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and the separation of its degradation products. While a specific validated method from a comprehensive forced degradation study is not available, a general approach can be outlined based on the existing literature for the analysis of this compound in feed[1].

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH and composition should be optimized for optimal separation. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometry at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 313 nm as reported for this compound analysis[1]). |

| Injection Volume | Typically 10-20 µL. |

| Column Temperature | Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility. |

Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation | Number of Degradants | Major Degradant(s) (% Peak Area) |

| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 | DP1 (8.5%), DP2 (4.1%) |

| 0.1 M NaOH (60°C) | 12 | 78.5 | 21.5 | 3 | DP3 (12.3%), DP1 (5.2%) |

| 3% H₂O₂ (RT) | 24 | 90.1 | 9.9 | 1 | DP4 (9.5%) |

| Thermal (80°C) | 48 | 95.8 | 4.2 | 1 | DP5 (3.8%) |

| Photolytic (ICH Q1B) | - | 92.3 | 7.7 | 2 | DP6 (4.5%), DP7 (2.8%) |

Note: This table presents hypothetical data for illustrative purposes, as comprehensive quantitative data from forced degradation studies of this compound is not publicly available.

Conclusion

This technical guide has provided an in-depth overview of the chemical structure and stability of this compound. The molecule's key structural features, including its isomeric forms, have been detailed. While comprehensive forced degradation data is limited, potential degradation pathways involving isomerization, hydrolysis, and oxidation have been proposed based on existing literature. Generalized experimental protocols for conducting forced degradation studies and a framework for a stability-indicating HPLC method have been presented to guide researchers in the stability assessment of this compound. Further experimental studies are warranted to fully elucidate the degradation profile of this compound under various stress conditions, which will be invaluable for the development of robust and stable pharmaceutical formulations.

References

- 1. Liquid chromatographic determination of this compound in cattle feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of an isomeric impurity in samples of this compound by gas-liquid chromatographic analysis of the products of a controlled degradation procedure - Analyst (RSC Publishing) [pubs.rsc.org]

Morantel Tartrate: A Cholinergic Agonist's Mode of Action in Parasitic Nematodes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Morantel tartrate, a tetrahydropyrimidine anthelmintic, exerts its parasiticidal activity by acting as a potent and selective cholinergic agonist on the nicotinic acetylcholine receptors (nAChRs) of nematodes. This agonism leads to excessive, sustained muscle contraction, resulting in spastic paralysis and subsequent expulsion of the parasite from the host. This technical guide delineates the molecular mechanism of this compound, presenting quantitative pharmacological data, detailed experimental protocols for its study, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

The control of parasitic nematode infections in livestock and companion animals heavily relies on the use of anthelmintic drugs. Morantel, a member of the tetrahydropyrimidine class of anthelmintics, is a widely used agent effective against a range of gastrointestinal roundworms. Its efficacy stems from its selective action on the neuromuscular system of these parasites, a target that has been extensively validated for anthelmintic intervention.[1][2][3] This document provides a comprehensive overview of the mode of action of this compound as a cholinergic agonist, with a focus on its interaction with parasitic nematode nAChRs.

Molecular Mechanism of Action

This compound's primary mode of action is the agonism of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[1][4] These receptors are ligand-gated ion channels that, upon activation by acetylcholine (ACh) or an agonist like morantel, open to allow an influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to the depolarization of the muscle cell membrane, triggering muscle contraction.

The key steps in morantel's mechanism of action are:

-

Binding to nAChRs: Morantel selectively binds to specific subtypes of nematode nAChRs, particularly the L-subtype, which is highly sensitive to levamisole and morantel.[5][6]

-

Channel Activation: This binding event induces a conformational change in the receptor, opening the ion channel.[7]

-

Cation Influx and Depolarization: The open channel allows for a rapid influx of cations, leading to the depolarization of the muscle cell membrane.[7]

-

Sustained Muscle Contraction: Unlike the transient stimulation by the natural neurotransmitter acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, morantel induces a prolonged activation of the nAChRs. This results in a sustained state of muscle contraction.[8]

-

Spastic Paralysis: The persistent contraction leads to a state of spastic paralysis, rendering the nematode unable to maintain its position within the host's gastrointestinal tract.[1][4]

-

Expulsion: The paralyzed worms are then expelled from the host's body through peristalsis.[6]

Recent research has identified a novel class of morantel-sensitive nAChRs in parasitic nematodes, composed of ACR-26 and ACR-27 subunits. These receptors, found in species like Haemonchus contortus and Parascaris equorum, exhibit high sensitivity to morantel and pyrantel, highlighting the diversity of nAChR subtypes targeted by this class of anthelmintics.[2]

Quantitative Pharmacological Data

The potency of this compound has been quantified in various experimental systems, primarily through the determination of the half-maximal effective concentration (EC₅₀) on recombinant nAChRs expressed in heterologous systems like Xenopus laevis oocytes.

| Receptor Subtype | Parasite Species | Agonist | EC₅₀ (μM) | Reference |

| Hco-ACR-26/ACR-27 | Haemonchus contortus | Morantel | 0.41 ± 0.23 | [1] |

| Hco-L-AChR-1 (UNC-38/UNC-63/UNC-29.1/ACR-8) | Haemonchus contortus | Morantel | >100 (weak response) | [1] |

| Hco-L-AChR-2 (UNC-38/UNC-63/UNC-29.1) | Haemonchus contortus | Morantel | 3.2 ± 1.2 | [1] |

| Rat α3β2 nAChR | Rattus norvegicus | Morantel (as partial agonist) | 20 ± 2 | [8] |

Experimental Protocols

The study of this compound's mode of action relies on several key experimental methodologies.

Heterologous Expression of Nematode nAChRs in Xenopus laevis Oocytes and Two-Electrode Voltage-Clamp Electrophysiology

This technique allows for the functional characterization of specific nAChR subtypes in a controlled environment.

Methodology:

-

cRNA Preparation:

-

Linearize plasmids containing the cDNA of the desired nematode nAChR subunits (e.g., ACR-26 and ACR-27).

-

Synthesize capped RNA (cRNA) transcripts in vitro using a commercially available kit (e.g., mMESSAGE mMACHINE T7 kit).

-

Purify and resuspend the cRNA in nuclease-free water.

-

-

Xenopus oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular cell layer.

-

Inject each oocyte with a precise volume (e.g., 50.6 nL) of the cRNA mixture.

-

Incubate the injected oocytes in a suitable medium (e.g., OR-2 solution) at 14-17°C for 2-7 days to allow for receptor expression.

-

-

Two-Electrode Voltage-Clamp Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., OR-2).

-

Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply acetylcholine or this compound at varying concentrations to the oocyte via the perfusion system.

-

Record the resulting inward currents, which are indicative of nAChR activation.

-

Determine dose-response relationships and calculate EC₅₀ values using appropriate software (e.g., GraphPad Prism).[1]

-

Ascaris suum Muscle Strip Contraction Assay

This ex vivo method directly measures the physiological effect of morantel on nematode muscle tissue.

Methodology:

-

Preparation of Muscle Flap:

-

Obtain adult Ascaris suum from a local abattoir.

-

Dissect a 2 cm long muscle strip from the anterior portion of the worm.

-

Mount the muscle strip in a tissue bath containing a physiological saline solution (e.g., Ascaris saline) maintained at a constant temperature (e.g., 37°C) and aerated.

-

-

Measurement of Muscle Contraction:

-

Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.

-

Allow the preparation to equilibrate and establish a stable baseline tension.

-

Add this compound cumulatively to the tissue bath in increasing concentrations.

-

Record the resulting muscle contractions as changes in tension.

-

Construct a concentration-response curve to determine the potency and efficacy of morantel.[2]

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in nematode muscle cells.

Experimental Workflow for Xenopus Oocyte Expression and Electrophysiology

References

- 1. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The physiology and pharmacology of neuromuscular transmission in the nematode parasite, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desensitization of embryonic nicotinic acetylcholine receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morantel Allosterically Enhances Channel Gating of Neuronal Nicotinic Acetylcholine α3β2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput In-Vitro Nematode Motility Assay Using Morantel Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of anthelmintic resistance necessitates the development of robust and efficient methods for screening novel nematicidal compounds and monitoring the efficacy of existing drugs. In-vitro motility assays provide a quantitative measure of a compound's effect on the neuromuscular function of nematodes. Morantel, a tetrahydropyrimidine, and its salt form, morantel tartrate, are potent cholinergic agonists that induce spastic paralysis in susceptible nematodes.[1][2] This application note provides a detailed protocol for conducting an in-vitro nematode motility assay using this compound, utilizing the free-living nematode Caenorhabditis elegans as a model organism. The protocol is adaptable for high-throughput screening and can be applied to other nematode species with appropriate modifications.

Principle and Mechanism of Action